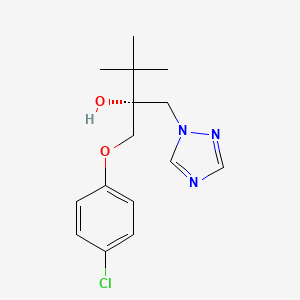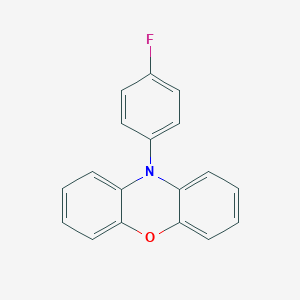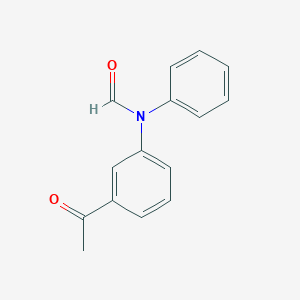
N-(3-Acetylphenyl)-N-phenylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetylphenyl)-N-phenylformamide is an organic compound that belongs to the class of formamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-N-phenylformamide typically involves the reaction of 3-acetylphenylamine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the formamide structure.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Acetylphenyl)-N-phenylformamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-N-phenylformamide.
Reduction: Formation of N-(3-acetylphenyl)-N-phenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(3-Acetylphenyl)-N-phenylformamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Acetylphenyl)-N-phenylformamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor function, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Acetylphenyl)-N-phenylformamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-2-chloroacetamide
Uniqueness
N-(3-Acetylphenyl)-N-phenylformamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both acetyl and formamide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-N-phenylformamide |
InChI |
InChI=1S/C15H13NO2/c1-12(18)13-6-5-9-15(10-13)16(11-17)14-7-3-2-4-8-14/h2-11H,1H3 |
Clave InChI |
IQHOZLYOSKAFLI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N(C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


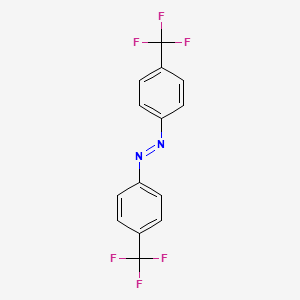
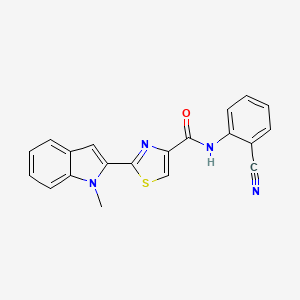
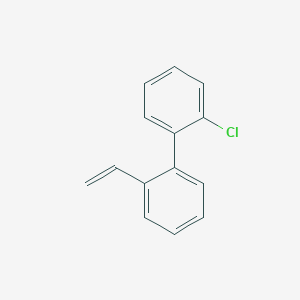
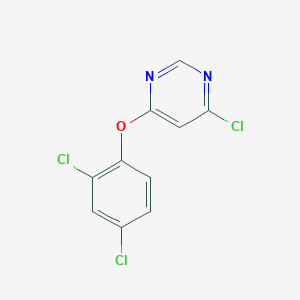
![7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14113133.png)
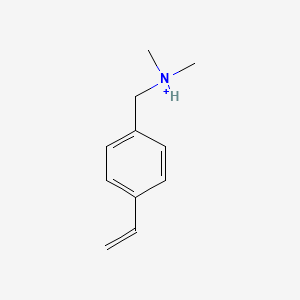
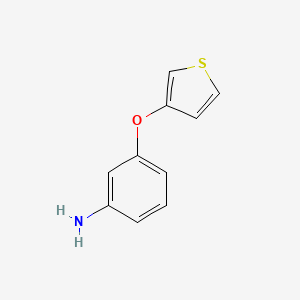
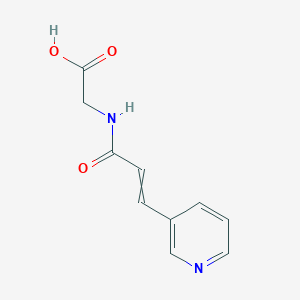
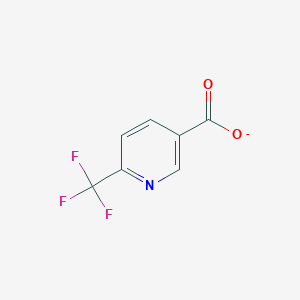
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)
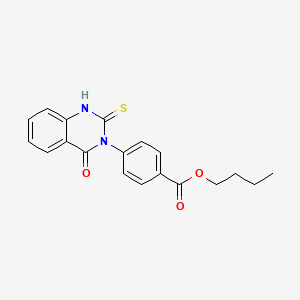
![2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B14113168.png)
